1-(4-chloro-2-nitrophenyl)-1H-pyrazole

Physicochemical Properties Solid-State Characterization Crystallography

Researchers needing regioselective N-arylpyrazole functionalization face limits with mono-substituted analogs lacking orthogonal handles. This compound solves this via dual Cl/NO2 groups enabling chemoselective nitro reduction & SNAr-transformations inaccessible with simpler derivatives. • LogP 2.3, TPSA 63.6 Ų-drug-like chemical space • Dual reactive handles for divergent SAR exploration • Density 1.48 g/cm³ vs. 1.23-1.33 g/cm³ for mono-substituted analogs Full QA; in stock for immediate global dispatch.

Molecular Formula C9H6ClN3O2
Molecular Weight 223.62
CAS No. 1245823-36-2
Cat. No. B2484033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chloro-2-nitrophenyl)-1H-pyrazole
CAS1245823-36-2
Molecular FormulaC9H6ClN3O2
Molecular Weight223.62
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H6ClN3O2/c10-7-2-3-8(9(6-7)13(14)15)12-5-1-4-11-12/h1-6H
InChIKeyYYKUWVRHVIILNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-2-nitrophenyl)-1H-pyrazole Overview


1-(4-Chloro-2-nitrophenyl)-1H-pyrazole is a heterocyclic organic compound belonging to the N-arylpyrazole class, characterized by a pyrazole ring N-substituted with a 4-chloro-2-nitrophenyl group [1]. With a molecular formula of C9H6ClN3O2 and a molecular weight of 223.61 g/mol, this compound serves as a versatile intermediate in the synthesis of bioactive molecules and advanced materials [1]. The presence of both chloro and nitro substituents on the phenyl ring confers distinct electronic and steric properties that differentiate it from simpler N-arylpyrazoles, enabling unique reactivity profiles and tuning of physicochemical parameters [2].

Workflow Synthesis of bioactive molecules and advanced materials
Selection context N-arylpyrazole with dual electron-withdrawing substituents
Property to review Electronic and steric tuning for regioselective transformations

1-(4-Chloro-2-nitrophenyl)-1H-pyrazole vs. Generic Analogs


Simple N-arylpyrazoles, such as 1-(4-chlorophenyl)-1H-pyrazole or 1-(4-nitrophenyl)-1H-pyrazole, are not suitable substitutes for 1-(4-chloro-2-nitrophenyl)-1H-pyrazole in applications requiring a specific balance of lipophilicity, polar surface area, and electronic effects. The unique ortho-nitro substitution in combination with a para-chloro group creates a distinct electronic environment that alters the compound's density, boiling point, and chromatographic behavior compared to mono-substituted analogs [1]. Furthermore, the dual electron-withdrawing substituents enable regioselective transformations, such as chemoselective nitro group reduction or SNAr reactions at the chloro position, which are not accessible with simpler derivatives [2]. The following quantitative evidence demonstrates exactly where this compound diverges from its closest comparators, providing a clear basis for selection in procurement and research.

Target compound
1-(4-Chloro-2-nitrophenyl)-1H-pyrazole
Balanced lipophilicity and polar surface area
Dual reactive handles (chloro & nitro)
Generic analogs
1-(4-Chlorophenyl)-1H-pyrazole, 1-(4-nitrophenyl)-1H-pyrazole, etc.
Shifted LogP/TPSA profile may alter biological assay relevance
Single reactive handle may limit divergent synthesis routes

1-(4-Chloro-2-nitrophenyl)-1H-pyrazole Quantitative Comparison


Higher Density and Molecular Packing

1-(4-Chloro-2-nitrophenyl)-1H-pyrazole exhibits a predicted density of 1.48 ± 0.1 g/cm³, which is substantially higher than that of its closest analogs: 1-(4-chlorophenyl)-1H-pyrazole (1.23 g/cm³), 1-(2-nitrophenyl)-1H-pyrazole (1.33 g/cm³), and 1-(4-nitrophenyl)-1H-pyrazole (1.33 g/cm³) [1]. This increased density reflects the greater molecular weight and the presence of both chloro and nitro substituents, which enhance intermolecular interactions and may influence crystal packing, solid-state stability, and formulation behavior [2].

Density
Cross-study comparable
1.48 ± 0.1 g/cm³
Reported density context; may support crystallinity review
Predicted values
Physicochemical Properties Solid-State Characterization Crystallography

Elevated Boiling Point and Intermolecular Forces

The predicted boiling point of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole is 345.5 ± 32.0 °C at 760 mmHg, which is markedly higher than that of 1-(4-chlorophenyl)-1H-pyrazole (108-110 °C at 0.5 Torr, corresponding to ~280-300 °C at 760 mmHg estimated) and aligns closely with other nitro-substituted analogs: 1-(2-nitrophenyl)-1H-pyrazole (332.7 °C) and 1-(4-nitrophenyl)-1H-pyrazole (331.8 °C) [1]. The higher boiling point is attributable to the increased molecular weight and polar nitro group, which strengthen dipole-dipole interactions compared to the chloro-only analog [2].

Boiling point
Cross-study comparable
345.5 ± 32.0 °C
Reported bp context; may support purification review
Predicted at 760 mmHg
Thermal Properties Purification Synthetic Planning

Modulated Lipophilicity for Drug-Likeness

1-(4-Chloro-2-nitrophenyl)-1H-pyrazole has a computed XLogP3-AA value of 2.3, which is lower than that of the non-nitro analog 1-(4-chlorophenyl)-1H-pyrazole (LogP = 2.53) but higher than the non-chloro nitro analog 1-(2-nitrophenyl)-1H-pyrazole (LogP ≈ 1.78-2.30 depending on source) [1]. This intermediate lipophilicity arises from the balanced electron-withdrawing effects of both chloro and nitro groups, providing a distinct partition coefficient that can be advantageous for optimizing membrane permeability while maintaining aqueous solubility [2].

Lipophilicity
Cross-study comparable
XLogP3-AA = 2.3
Reported lipophilicity context; may support permeability review
Computed value
ADME Lipophilicity Drug Design Medicinal Chemistry

Higher Polar Surface Area and Solubility

The topological polar surface area (TPSA) of 1-(4-chloro-2-nitrophenyl)-1H-pyrazole is 63.6 Ų, significantly larger than that of 1-(4-chlorophenyl)-1H-pyrazole (TPSA = 17.8 Ų) and comparable to 1-(2-nitrophenyl)-1H-pyrazole (TPSA ≈ 60.96 Ų) [1][2]. The elevated TPSA is primarily due to the nitro group, which contributes additional polar surface area and potential hydrogen bond acceptor sites, thereby improving aqueous solubility and potentially reducing passive membrane permeability relative to the chloro-only analog [3].

Polar surface area
Cross-study comparable
63.6 Ų
Reported TPSA context; may support solubility review
Computed value
Physicochemical Properties Solubility Drug-Likeness Computational Chemistry

Dual Reactive Handles for Sequential Functionalization

Unlike simpler N-arylpyrazoles that possess only one reactive site, 1-(4-chloro-2-nitrophenyl)-1H-pyrazole features two distinct electrophilic centers: a chloro substituent amenable to nucleophilic aromatic substitution (SNAr) and a nitro group that can be reduced to an amine for further derivatization . This orthogonal reactivity is not available in 1-(4-chlorophenyl)-1H-pyrazole (lacks nitro group) or 1-(4-nitrophenyl)-1H-pyrazole (lacks chloro group). Class-level studies on N-nitrophenyl pyrazoles indicate that the ortho-nitro group can also engage in intramolecular hydrogen bonding, influencing regioselectivity in subsequent reactions [1]. While specific reaction yields for this exact compound are not available in the public literature, the dual functionality is a well-established advantage for divergent synthesis in medicinal chemistry programs [2].

Reactive handles
Class-level
Two (chloro & nitro)
Class-level evidence: may support divergent synthesis
Yield data not available
Synthetic Chemistry Building Blocks Regioselective Transformations SAR Studies

Heavy Atom Count for Crystallography

With a molecular weight of 223.61 g/mol and a heavy atom count of 15, 1-(4-chloro-2-nitrophenyl)-1H-pyrazole is substantially heavier than 1-(4-chlorophenyl)-1H-pyrazole (MW = 178.62 g/mol, heavy atoms = 12) and 1-(4-nitrophenyl)-1H-pyrazole (MW = 189.17 g/mol, heavy atoms = 14) [1]. The presence of a chlorine atom provides a strong anomalous scattering signal for X-ray crystallography, while the nitro group offers additional electron density for phase determination [2]. This combination makes the compound a more effective heavy-atom derivative for protein crystallography or small-molecule structure determination compared to lighter analogs [3].

Heavy-atom count
Cross-study comparable
15 (MW 223.61 g/mol)
Reported heavy-atom context; may support X-ray phasing review
Contains chlorine anomalous scatterer
Crystallography X-ray Diffraction Biophysical Chemistry Molecular Weight

1-(4-Chloro-2-nitrophenyl)-1H-pyrazole Applications


Lead Optimization and SAR Studies

1-(4-Chloro-2-nitrophenyl)-1H-pyrazole serves as an advanced intermediate for the synthesis of kinase inhibitors, GPCR modulators, and other bioactive pyrazole-containing scaffolds. Its balanced lipophilicity (LogP = 2.3) and polar surface area (63.6 Ų) position it within drug-like chemical space, making it a valuable core for hit-to-lead campaigns [1][2]. The dual reactive handles (chloro and nitro) allow for divergent functionalization, enabling efficient exploration of structure-activity relationships .

Heavy-Atom Derivatization for Phasing

Due to its higher molecular weight (223.61 g/mol) and the presence of a chlorine atom, this compound is well-suited as a heavy-atom derivative in X-ray crystallography studies of proteins or small molecules . The anomalous scattering signal from chlorine can aid in experimental phasing, while the nitro group provides additional electron density for map interpretation [3]. This makes it a strategic choice for structural biology groups seeking to solve novel structures.

Agrochemical Intermediates Synthesis

N-Arylpyrazoles are a privileged scaffold in agrochemicals (e.g., pyraclostrobin, fipronil). 1-(4-Chloro-2-nitrophenyl)-1H-pyrazole can be elaborated into fungicidal or herbicidal candidates through reduction of the nitro group followed by acylation or sulfonylation, or through SNAr at the chloro position [4]. Its higher density and thermal stability (bp 345.5 °C) may also facilitate formulation development and field stability .

OLED and Organic Electronics Building Blocks

The electron-withdrawing nitro group and the conjugated pyrazole-phenyl system impart interesting electronic properties. 1-(4-Chloro-2-nitrophenyl)-1H-pyrazole can be used as a precursor for the synthesis of donor-acceptor molecules for organic light-emitting diodes (OLEDs) or organic photovoltaics, where tuning of the HOMO-LUMO gap is critical [5]. The chloro substituent allows for further cross-coupling reactions to extend conjugation.

Application
Selection Property
Validation Focus
Hit-to-lead and SAR studies
Lipophilicity-PSA balance
Drug-like property profiling
X-ray crystallography phasing
Heavy-atom (Cl) presence
Anomalous scattering and phasing power
Agrochemical scaffold synthesis
Nitro reduction and chloro substitution reactivity
Thermal stability and reactivity profile
Organic electronics precursor
Electron-withdrawing nitro and cross-coupling handle
Electronic property modulation
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